discovery and cloning of growth factor receptor-bound protein 10
discovery and cloning of growth factor receptor-bound protein 10
An In-Depth Technical Guide to the Discovery and Cloning of Growth Factor Receptor-Bound Protein 10 (GRB10)
Introduction
Growth Factor Receptor-Bound Protein 10 (GRB10) is a member of the GRB7/10/14 family of adapter proteins.[1][2] These proteins are crucial intracellular signaling molecules that lack intrinsic enzymatic activity but contain multiple domains that mediate protein-protein interactions.[1] GRB10 is particularly recognized for its role in modulating signals from various receptor tyrosine kinases (RTKs), most notably the insulin (B600854) receptor (IR) and the insulin-like growth factor I receptor (IGF-IR).[1][3] It has been implicated in a wide range of cellular processes, including cell growth, metabolism, proliferation, and apoptosis.[1][2][4] This guide provides a detailed technical overview of the pivotal experiments and methodologies that led to the discovery and cloning of GRB10, intended for researchers, scientists, and professionals in drug development.
The Discovery of GRB10: Identifying a New Signaling Adapter
The initial identification of GRB10 emerged from two primary experimental approaches aimed at discovering novel proteins that interact with activated receptor tyrosine kinases.
Identification via Yeast Two-Hybrid Screening
One of the first successful methods to identify GRB10 was the yeast two-hybrid (Y2H) system.[5] This powerful genetic technique is designed to detect protein-protein interactions in vivo.[6][7] Researchers used the cytoplasmic domain of the human insulin receptor as the "bait" to screen human cDNA libraries for interacting "prey" proteins.[5][8]
The principle of the Y2H screen relies on the reconstitution of a functional transcription factor (commonly GAL4) from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD).[6] The bait protein is fused to the DBD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., LacZ or a gene for nutrient synthesis), which allows for the selection and identification of positive clones.[7] In the screen using the insulin receptor, GRB10 was identified as a protein that bound with high affinity to the autophosphorylated receptor.[8]
Identification via Expression Library Screening (CORT)
Independently, GRB10 was also discovered through a biochemical approach known as CORT (Cloning of Receptor Targets).[1] This method involves screening a cDNA expression library with a labeled, activated receptor probe to identify interacting proteins. In this case, the autophosphorylated C-terminus of the Epidermal Growth Factor Receptor (EGFR) was used as a probe to screen an NIH-3T3 mouse cDNA library.[1] This screen identified a clone encoding a protein with a Src homology 2 (SH2) domain, which was named Growth Factor Receptor-Bound Protein 10 (GRB10).[1]
The Cloning and Characterization of GRB10 cDNA
Following its initial discovery, full-length cDNA clones for both human and mouse GRB10 were isolated and characterized.
cDNA Library Screening and Isolation
To obtain the full-length sequence, cDNA libraries from sources like human liver and HeLa cells were screened.[8] The screening process typically involves using a fragment of the initially identified cDNA as a radioactive or fluorescently labeled probe to hybridize with and identify corresponding clones within the library. The isolated clones are then sequenced and assembled to deduce the full-length coding sequence of the protein.
Characterization of GRB10 Isoforms
Molecular cloning revealed that the GRB10 gene undergoes alternative splicing, giving rise to several different protein isoforms.[4][8][9] These isoforms share a common core structure but differ in their N-terminal regions and overall length.[8] For example, a human splice variant identified from the Y2H screen, termed GRB10/IR-SV1, was found to be similar to mouse GRB10 but contained an 80-amino acid deletion.[5][8] The existence of multiple isoforms suggests that the function of GRB10 may be regulated in a tissue-specific or context-dependent manner.
Quantitative Data Summary
The following tables summarize key quantitative data gathered during the initial characterization of GRB10.
Table 1: Human GRB10 Isoforms and Their Properties
| Isoform Name | Other Names | Accession No. | Size (amino acids) | Approx. Molecular Weight (kDa) |
|---|---|---|---|---|
| hGrb10 beta | Grb-IR | U34355 | 548 | 62 |
| hGrb10 gamma | Grb10/IR-SV1 | - | 536 | 61 |
| hGrb10 epsilon | KIAA0207 | D86962 | 588 | 66 |
| hGrb10 zeta | hGrb10 gamma | - | 594 | 67 |
Data sourced from Atlas of Genetics and Cytogenetics in Oncology and Haematology.[8][9]
Table 2: Relative Binding Affinities of GRB10 Domains to Receptor Tyrosine Kinases
| GRB10 Domain | Interacting Receptor | Relative Interaction Strength | Key Requirement |
|---|---|---|---|
| SH2 Domain | Insulin Receptor (IR) | Strong | Receptor Kinase Activity |
| BPS Domain | Insulin Receptor (IR) | Strong | Receptor Kinase Activity |
| SH2 Domain | EGF Receptor (EGFR) | Moderate | Receptor Kinase Activity |
| BPS Domain | IGF-I Receptor | Moderate | Receptor Kinase Activity |
This table summarizes qualitative findings. The insulin receptor appears to interact most strongly with GRB10 via both its SH2 and BPS domains.[10]
Table 3: Tissue Distribution of GRB10 mRNA in Mice (via In-situ Hybridization at E14.5)
| Tissue/Organ | Expression Level |
|---|---|
| Muscle (face, trunk, cardiac, tongue) | High |
| Brain (subependymal layers, meninges) | High |
| Liver | High |
| Lung (bronchioles) | High |
| Cartilage (ribs, long bones) | High |
| Kidney (developing tubules) | Moderate |
| Adrenal Gland | Detectable |
| Pancreas | Detectable |
Data derived from expression analysis in wild-type mouse embryos.[11]
Key Experimental Protocols
Detailed methodologies were essential for the discovery and characterization of GRB10.
Yeast Two-Hybrid Screening Protocol
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Bait Plasmid Construction: The cDNA encoding the cytoplasmic domain of the human insulin receptor is cloned into a Y2H "bait" vector (e.g., pGBT9), creating a fusion protein with the GAL4 DNA-binding domain (DBD).
-
Prey Library Preparation: A human cDNA library (e.g., from liver or HeLa cells) is cloned into a "prey" vector (e.g., pGAD10), creating a library of fusion proteins with the GAL4 activation domain (AD).
-
Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae PJ69-4A). Subsequently, the prey cDNA library is transformed into the bait-containing yeast cells.
-
Selection of Interactors: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact can reconstitute the GAL4 transcription factor, activate the reporter genes (e.g., HIS3, ADE2), and grow.
-
Verification and Clone Rescue: Positive colonies are further tested for reporter gene activity (e.g., β-galactosidase assay). The prey plasmids from confirmed positive clones are isolated ("rescued") and the cDNA insert is sequenced to identify the interacting protein.[6][12][13]
CORT (Cloning of Receptor Targets) Expression Library Screening
-
Probe Preparation: The C-terminal tail of a receptor tyrosine kinase (e.g., EGFR) is expressed as a recombinant protein and purified. It is then phosphorylated in vitro using its own kinase activity in the presence of ATP and subsequently labeled (e.g., with ³²P).
-
Library Plating: A cDNA expression library (e.g., from NIH-3T3 cells in a λ phage vector) is plated on agar (B569324) plates to produce plaques.
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Filter Lifts: A nitrocellulose or nylon membrane is placed over the agar plate to lift an imprint of the proteins expressed by the phage plaques.
-
Hybridization: The membrane is incubated with the labeled, phosphorylated receptor probe under specific binding conditions.
-
Washing and Detection: The membrane is washed to remove non-specific binding. Plaques corresponding to proteins that bind the probe are identified by autoradiography.
-
Plaque Purification and Clone Isolation: Positive plaques are isolated, purified through successive rounds of plating and screening, and the corresponding phage DNA is isolated for sequencing.
Northern Blot Analysis
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RNA Extraction: Total RNA is extracted from various tissues or cell lines.
-
Gel Electrophoresis: A specific amount of RNA from each sample is separated by size using denaturing agarose (B213101) gel electrophoresis.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane.
-
Probe Preparation: A cDNA fragment of GRB10 is labeled with a radioactive isotope (e.g., ³²P).
-
Hybridization and Washing: The membrane is incubated with the labeled probe, which hybridizes to the complementary GRB10 mRNA. The membrane is then washed to remove the unbound probe.
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Detection: The membrane is exposed to X-ray film. The resulting bands indicate the presence and size of the GRB10 mRNA transcript, and the band intensity provides a semi-quantitative measure of its expression level.[8]
Visualizing GRB10 Biology and Methodologies
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: A diagram illustrating the key functional domains within the GRB10 protein.
Caption: A simplified workflow diagram for a Yeast Two-Hybrid screen.
Caption: GRB10's inhibitory role in the insulin receptor signaling pathway.
Conclusion
The discovery and cloning of GRB10 were landmark achievements that unveiled a new family of SH2 domain-containing adapter proteins.[1] The application of innovative techniques like the yeast two-hybrid system and expression library screening was fundamental to identifying its role as a key interaction partner for receptor tyrosine kinases.[1][5] Subsequent characterization has established GRB10 as a potent negative regulator of growth and metabolic signaling, particularly through its inhibitory actions on the insulin and IGF-I receptor pathways.[2][3][14] The detailed experimental frameworks described herein not only illuminate the history of GRB10 research but also continue to serve as a valuable reference for the ongoing investigation of signaling adapter proteins in health and disease.
References
- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific regulation and function of Grb10 during growth and neuronal commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Real role of growth factor receptor-binding protein 10: Linking lipid metabolism to diabetes cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of a GRB-IR splice variant (a human GRB10 homolog) with the insulin and insulin-like growth factor I receptors. Evidence for a role in mitogenic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Grb10 interacts differentially with the insulin receptor, insulin-like growth factor I receptor, and epidermal growth factor receptor via the Grb10 Src homology 2 (SH2) domain and a second novel domain located between the pleckstrin homology and SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
